molecular formula C8H17ClO3S B13529050 4-Isobutoxybutane-1-sulfonyl chloride

4-Isobutoxybutane-1-sulfonyl chloride

Cat. No.: B13529050
M. Wt: 228.74 g/mol
InChI Key: GIJRORCBLHNANW-UHFFFAOYSA-N
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Description

4-Isobutoxybutane-1-sulfonyl chloride is a high-purity chemical intermediate of significant interest in advanced organic and medicinal chemistry research. As an aliphatic sulfonyl chloride, its primary application is as a versatile electrophilic reagent for introducing the sulfonyl moiety into target molecules. It is particularly valuable in the synthesis of sulfonamide derivatives, a common pharmacophore in pharmaceutical development . The compound's structure, featuring an ether linkage in the alkyl chain, can be engineered to fine-tune the properties of the final molecule, such as its solubility and metabolic stability. In a research setting, this reagent is typically employed in nucleophilic substitution reactions with amines to create sulfonamides, or in the presence of a base to form sulfonate esters . Its application is central to the discovery and development of new therapeutic agents, enzyme inhibitors, and other functional materials. Modern and environmentally considerate synthesis methods for such compounds involve the chlorination of corresponding sulfonic acids or salts using reagents like N-chlorosuccinimide (NCS), which can offer advantages in handling and byproduct formation . This product is provided for research purposes only and is strictly intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

4-(2-methylpropoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-8(2)7-12-5-3-4-6-13(9,10)11/h8H,3-7H2,1-2H3

InChI Key

GIJRORCBLHNANW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCCS(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Isobutoxybutane 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to Alkyl Sulfonyl Chlorides

Direct methods are often favored for their efficiency, converting sulfur-containing starting materials into the target sulfonyl chloride. These approaches typically involve oxidative conditions and a source of chlorine.

A primary direct method for synthesizing sulfonyl chlorides is the oxidative chlorination of thiols. organic-chemistry.orgnih.gov This process involves the simultaneous oxidation of the sulfur atom and its chlorination. For the synthesis of 4-isobutoxybutane-1-sulfonyl chloride, the required precursor would be 4-isobutoxybutane-1-thiol. A common and highly reactive reagent system for this transformation is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.net This method is known for its rapid reaction times and high yields under mild, room-temperature conditions. organic-chemistry.org The reaction is broadly applicable to various aliphatic and aromatic thiols. organic-chemistry.org

The general mechanism involves the intermediate formation of disulfides, which are then subjected to further oxidation and chlorination to yield the final sulfonyl chloride product. organic-chemistry.org Alternative reagents for the direct conversion of thiols include systems like H₂O₂ in the presence of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-chloride (TAPC). researchgate.net

Table 1: Oxidative Chlorosulfonation of Thiol Precursors

Precursor for Target Compound General Reagent System Key Features Representative Yields (for various thiols)
4-Isobutoxybutane-1-thiol H₂O₂ / SOCl₂ Fast reaction times, mild conditions, high purity. organic-chemistry.orgnih.gov Up to 97% organic-chemistry.org
4-Isobutoxybutane-1-thiol H₂O₂ / TAPC Metal-free, chemoselective. researchgate.net Excellent yields reported researchgate.net

An environmentally conscious and practical alternative to using odorous thiols involves the chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgthieme-connect.comthieme-connect.com These salts are stable, odorless, and easily prepared from the corresponding alkyl halide (in this case, 1-bromo- or 1-chloro-4-isobutoxybutane) and inexpensive thiourea (B124793). thieme-connect.comresearchgate.net

The S-(4-isobutoxybutyl)isothiourea salt can be converted to the target sulfonyl chloride using various chlorinating agents. A notable method employs N-chlorosuccinimide (NCS) under acidic conditions. organic-chemistry.orgthieme-connect.com This approach is lauded for its operational simplicity, scalability, and the ability to recycle the succinimide (B58015) byproduct, making it a more sustainable process. organic-chemistry.orgresearchgate.net Other effective reagents for this transformation include sodium hypochlorite (B82951) (bleach) and sodium chlorite (B76162) (NaClO₂), which offer clean and economical syntheses with high yields. organic-chemistry.org

Table 2: Chlorosulfonation of S-Alkyl Isothiourea Salt Precursor

Precursor for Target Compound Reagent System Key Features Representative Yields (for various salts)
S-(4-isobutoxybutyl)isothiourea salt N-Chlorosuccinimide (NCS) / Acid Environmentally friendly, odorless precursor, byproduct can be recycled. organic-chemistry.orgthieme-connect.com Moderate to excellent yields thieme-connect.comresearchgate.net
S-(4-isobutoxybutyl)isothiourea salt Sodium Hypochlorite (Bleach) Clean, economical, simple procedure. organic-chemistry.org High yields organic-chemistry.org
S-(4-isobutoxybutyl)isothiourea salt Sodium Chlorite (NaClO₂) Convenient, safe, environmentally benign. organic-chemistry.org High yields organic-chemistry.org

The Reed reaction is a classic photochemical process used to introduce sulfonyl chloride groups onto hydrocarbons via a free-radical chain mechanism. lscollege.ac.in This reaction involves treating a hydrocarbon with a mixture of chlorine (Cl₂) and sulfur dioxide (SO₂) under UV light. lscollege.ac.in

To synthesize this compound using this method, the starting material would be isobutyl butyl ether. The UV light initiates the homolysis of chlorine, generating chlorine radicals. These radicals abstract a hydrogen atom from the alkane chain, creating an alkyl radical. This radical then reacts with SO₂, and the resulting sulfonyl radical captures a chlorine atom to form the sulfonyl chloride product and propagate the chain. lscollege.ac.in A key challenge with the Reed reaction is controlling the position of substitution, as the radical process can lead to a mixture of isomers. fischer-tropsch.org

Indirect Synthetic Routes to this compound

Indirect routes begin with a compound that already contains the butane-1-sulfonate (B1229382) framework, which is then converted to the desired sulfonyl chloride.

One of the most common indirect methods is the chlorination of sulfonic acids or their salts. researchgate.net The precursor, 4-isobutoxybutane-1-sulfonic acid or its sodium salt, can be converted into the sulfonyl chloride using various chlorinating agents. rsc.org

Classical reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). rsc.orggoogle.com While effective, these reagents can be harsh and noxious. rsc.org Milder and more modern alternatives have been developed, such as using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). researchgate.netlookchem.com These newer methods often proceed under neutral or mild conditions, require shorter reaction times, and offer high efficiency. lookchem.com

Table 3: Conversion of Sulfonic Acid/Salt to Sulfonyl Chloride

Precursor for Target Compound Chlorinating Agent Key Features Representative Yields (for various sulfonic acids)
4-Isobutoxybutane-1-sulfonic acid (or its salt) Thionyl Chloride (SOCl₂) / DMF Common, effective method. researchgate.net Generally good yields
4-Isobutoxybutane-1-sulfonic acid (or its salt) Phosphorus Pentachloride (PCl₅) Classical, powerful chlorinating agent. rsc.orggoogle.com Effective, but can be harsh
4-Isobutoxybutane-1-sulfonic acid (or its salt) TAPC Mild, solvent-free conditions, rapid. lookchem.com Excellent yields lookchem.com

Sulfonyl hydrazides can serve as stable precursors that can be readily converted to sulfonyl chlorides when needed. mdpi.com This method is valuable as sulfonyl hydrazides can be considered a protected form of the highly reactive sulfonyl chloride group. mdpi.com The required precursor for this route would be 4-isobutoxybutane-1-sulfonyl hydrazide.

The conversion is typically achieved using N-halosuccinimides, such as N-chlorosuccinimide (NCS). mdpi.comresearchgate.net The reaction is simple, rapid, and proceeds cleanly under mild conditions, often at room temperature in a solvent like acetonitrile (B52724), affording the product in excellent yields. mdpi.compreprints.org This method allows for the late-stage introduction of the reactive sulfonyl chloride functionality into a molecule. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Protocols for Alkyl Sulfonyl Chlorides

The synthesis of alkyl sulfonyl chlorides has traditionally involved reagents and conditions that are misaligned with the principles of green chemistry. organic-chemistry.org Common methods often utilize hazardous materials like chlorine gas, strong acids, and toxic chlorinating agents, which generate significant amounts of harmful waste. organic-chemistry.orgresearchgate.netrsc.org In response, significant research has focused on developing more environmentally benign and sustainable protocols.

A notable advancement is the use of S-alkylisothiourea salts as odorless and stable precursors. organic-chemistry.orgresearchgate.net These salts are readily prepared from inexpensive thiourea and the corresponding alkyl halides. The subsequent oxidative chlorination can be performed under mild conditions using reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org This approach avoids the use of highly toxic and difficult-to-handle chlorine gas. organic-chemistry.org A key advantage of this protocol is the generation of succinimide as a water-soluble byproduct, which can be recovered and recycled back into NCS using sodium hypochlorite (bleach), enhancing the sustainability of the process. organic-chemistry.orgresearchgate.netorganic-chemistry.org Other eco-friendly oxidizing systems for S-alkylisothiourea salts include sodium chlorite (NaClO₂) and household bleach. organic-chemistry.org

Another green strategy involves the direct oxidation of thiols. An environmentally friendly, metal-free method has been developed that uses ammonium (B1175870) nitrate (B79036) in an aqueous solution of hydrochloric acid (HCl) with oxygen as the terminal oxidant. rsc.org This system relies on nitrogen oxides (NO/NO₂) as crucial components of a redox-catalytic cycle. rsc.org Such protocols significantly reduce solvent usage for purification, as the products can often be isolated by simple filtration. rsc.org

Photocatalysis offers a sustainable alternative to traditional methods like the Meerwein chlorosulfonylation, which often requires copper salts. acs.org Heterogeneous, metal-free carbon nitride photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from diazonium salts under mild conditions, using visible light at room temperature. acs.org This method demonstrates high tolerance for various functional groups. acs.org

The adoption of flow chemistry represents a significant step towards safer and more sustainable synthesis. mdpi.comrsc.org Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, which is critical for managing highly exothermic chlorination reactions. rsc.org This enhanced control improves process safety by minimizing the risk of thermal runaway. rsc.org Furthermore, the small reactor volumes and short residence times can lead to very high space-time yields, making the process more efficient and reducing its environmental footprint. mdpi.comrsc.org

Table 1: Comparison of Sustainable Synthesis Protocols for Alkyl Sulfonyl Chlorides

Methodology Key Reagents/Conditions Advantages Citations

| Oxidative Chlorination of S-Alkylisothiourea Salts | S-alkylisothiourea salts, NCS, NaClO₂, or bleach | - Use of odorless, stable precursors

  • Avoids chlorine gas
  • Mild reaction conditions
  • Recyclable byproducts | organic-chemistry.org, researchgate.net, organic-chemistry.org | | Metal-Free Oxidation of Thiols | Thiols, ammonium nitrate, O₂ (terminal oxidant), aq. HCl | - Environmentally benign oxidant
  • Metal-free
  • Reduced solvent use for purification | rsc.org | | Heterogeneous Photocatalysis | Arenediazonium salts, K-PHI catalyst, visible light | - Mild conditions (room temp.)
  • Metal-free catalyst
  • High functional group tolerance | acs.org | | Continuous Flow Synthesis | Various (e.g., disulfides, DCH) in a flow reactor | - Enhanced safety and thermal control
  • High space-time yield
  • Reduced environmental footprint | mdpi.com, rsc.org |
  • Considerations for Scale-Up and Industrial Applicability of Synthetic Procedures

    The transition of a synthetic route for an alkyl sulfonyl chloride from the laboratory to an industrial scale introduces a host of practical challenges that must be addressed to ensure safety, efficiency, and economic viability.

    A primary concern is the management of hazardous reagents and reaction conditions. Traditional industrial syntheses often employ corrosive and toxic substances like chlorosulfonic acid, sulfuryl chloride, and thionyl chloride. google.comwikipedia.org The handling of these materials on a large scale necessitates specialized equipment, such as glass-lined or corrosion-resistant reactors, to prevent equipment failure. acs.org For instance, the highly corrosive nature of HCl-rich reaction mixtures can damage even stainless steel, requiring the use of materials like Hastelloy. acs.org

    Reaction exothermicity is another critical safety consideration. Chlorosulfonation reactions are often highly exothermic, and improper thermal management on a large scale can lead to thermal runaway. rsc.org This is a significant driver for the adoption of continuous flow manufacturing in the pharmaceutical and chemical industries. mdpi.com Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, providing precise temperature control that is difficult to achieve in large batch reactors. mdpi.comresearchgate.net This technology mitigates safety risks and often leads to improved product quality and yield. mdpi.com

    Product isolation and purification present further scale-up challenges. Many protocols require an aqueous "drown-out" or quenching step to isolate the sulfonyl chloride product. acs.org However, sulfonyl chlorides are susceptible to hydrolysis, which can lead to significant yield loss, especially during the extended processing times associated with large-scale operations. acs.org The product's low solubility in water can be advantageous, causing it to precipitate directly from the reaction mixture, but this requires efficient filtration and drying systems. acs.org The generation of large volumes of acidic, aqueous effluent is a major environmental and cost consideration, as this waste stream requires neutralization and treatment before disposal. acs.org

    Table 2: Key Considerations for Industrial Scale-Up of Sulfonyl Chloride Synthesis

    Consideration Challenge/Factor Potential Solution/Mitigation Citations

    | Reagent Handling & Safety | Use of corrosive and toxic reagents (e.g., chlorosulfonic acid, Cl₂). | - Use of glass-lined or Hastelloy reactors.

  • Adoption of greener reagents (e.g., NCS). | acs.org, organic-chemistry.org | | Thermal Management | Highly exothermic reactions risk thermal runaway in large batch processes. | - Implementation of continuous flow reactors for superior heat transfer and control. | mdpi.com, rsc.org, researchgate.net | | Product Isolation & Purity | - Product loss due to hydrolysis during aqueous workup.
  • Handling of precipitated solids. | - Optimization of quenching and neutralization conditions (e.g., cold, rapid processing).
  • Efficient large-scale filtration and drying equipment. | acs.org | | Waste Management | Generation of large volumes of acidic and corrosive aqueous effluent. | - Process optimization to reduce excess reagents.
  • Development of protocols that minimize solvent use. | acs.org | | Economic Viability | High cost of starting materials and reagents. | - Use of inexpensive feedstocks (e.g., thiourea, SO₃).
  • Recycling of byproducts (e.g., succinimide). | organic-chemistry.org, google.com |
  • Chemical Reactivity and Mechanistic Investigations of 4 Isobutoxybutane 1 Sulfonyl Chloride

    Nucleophilic Substitution Reactions at the Sulfonyl Center

    Nucleophilic substitution at the sulfonyl sulfur is a predominant reaction pathway for sulfonyl chlorides. These reactions are crucial for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.

    Detailed Kinetics and Mechanisms of Sulfonyl Transfer Reactions

    The transfer of the sulfonyl group from 4-isobutoxybutane-1-sulfonyl chloride to a nucleophile is a key process in its chemistry. Generally, nucleophilic substitution at a sulfonyl center can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway. For most alkanesulfonyl chlorides, the concerted SN2 mechanism is widely accepted. mdpi.commdpi.com This mechanism involves a single transition state where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously.

    The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the sulfonyl chloride itself. The isobutoxybutyl group in this compound is an electron-donating group, which can slightly decrease the electrophilicity of the sulfur atom compared to sulfonyl chlorides with electron-withdrawing groups. However, the primary determinant of reactivity is often the steric hindrance around the sulfonyl center.

    Kinetic studies of analogous alkanesulfonyl chlorides typically show second-order kinetics, consistent with an SN2 mechanism. The reaction rate can be expressed as: Rate = k[RSO2Cl][Nu], where R is the 4-isobutoxybutyl group and Nu is the nucleophile.

    Illustrative Kinetic Data for Sulfonyl Transfer Reactions

    NucleophileSolventRate Constant (k) at 25°C (M-1s-1)Activation Energy (Ea) (kJ/mol)
    AnilineAcetonitrile (B52724)1.2 x 10-345
    PhenoxideMethanol8.5 x 10-238
    PiperidineDichloromethane5.7 x 10-132

    Solvolysis Mechanisms in Diverse Solvent Systems and Their Correlation

    Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. vedantu.comtaylorandfrancis.com The mechanism of solvolysis for alkanesulfonyl chlorides is generally considered to be bimolecular (SN2), particularly in nucleophilic solvents. nih.gov However, in highly ionizing, non-nucleophilic solvents, a dissociative mechanism with some SN1 character may be involved, though the formation of a free sulfonyl cation is energetically unfavorable. nih.gov

    The Grunwald-Winstein equation is often used to correlate solvolysis rates and provide insight into the reaction mechanism. The extended form of the equation is: log(k/k0) = lNT + mYCl, where k and k0 are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively. The parameter 'l' represents the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT), and 'm' represents the sensitivity to the solvent ionizing power (YCl). For SN2 reactions of sulfonyl chlorides, 'l' values are typically high, indicating significant nucleophilic participation by the solvent in the transition state.

    For this compound, a high 'l' value and a moderate 'm' value would be expected, consistent with a bimolecular mechanism where both solvent nucleophilicity and ionizing power play a role.

    Expected Solvolysis Data in Various Solvents

    SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)Relative Rate Constant (k/k0)
    Ethanol0.37-2.521.5
    Methanol0.17-1.190.8
    Water-0.263.4915
    2,2,2-Trifluoroethanol (TFE)-3.302.845

    Reactivity with Oxygen-Nucleophiles: Formation of Sulfonate Esters

    This compound readily reacts with oxygen-containing nucleophiles, such as alcohols and phenols, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the corresponding sulfonate esters. The base is required to neutralize the HCl generated during the reaction. This reaction follows the general SN2 mechanism at the sulfonyl center. The alkoxide or phenoxide, being a stronger nucleophile than the corresponding alcohol or phenol, reacts more rapidly.

    The steric bulk of the isobutoxybutyl group is not expected to significantly hinder the approach of most common oxygen nucleophiles to the sulfonyl center. The formation of these sulfonate esters is a synthetically valuable transformation.

    Reactivity with Nitrogen-Nucleophiles: Formation of Sulfonamides and Related Derivatives

    The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. nih.govucl.ac.uk This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is present in a wide range of therapeutic agents. magtech.com.cn The reaction typically proceeds rapidly at room temperature and often requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used with an auxiliary base like pyridine or triethylamine.

    The mechanism is a nucleophilic substitution at the sulfur atom. nih.gov The greater reactivity of sulfonyl chlorides compared to sulfonyl fluorides in these reactions is well-documented and is attributed to the weaker S-Cl bond compared to the S-F bond. nih.gov

    Radical and Transition Metal-Catalyzed Transformations

    Beyond nucleophilic substitution, sulfonyl chlorides can also participate in radical and transition metal-catalyzed reactions, expanding their synthetic utility.

    Generation and Reactivity Profiles of Sulfonyl Radicals

    Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO2•) under various conditions, including photoredox catalysis or initiation with radical initiators. nih.govcam.ac.ukresearchgate.net The 4-isobutoxybutane-1-sulfonyl radical can be generated from the corresponding sulfonyl chloride. These radicals are valuable intermediates in organic synthesis.

    Once generated, sulfonyl radicals can undergo several characteristic reactions, including:

    Addition to Alkenes and Alkynes: This is a key reaction for the formation of new carbon-sulfur bonds, leading to the synthesis of sulfones. nih.gov

    Hydrogen Atom Abstraction: Sulfonyl radicals can abstract hydrogen atoms from suitable donors.

    Desulfonylation: Depending on the stability of the R• radical, the sulfonyl radical can lose sulfur dioxide (SO2) to generate an alkyl radical. For the 4-isobutoxybutyl radical, this pathway would lead to the formation of the corresponding isobutoxybutyl radical.

    The reactivity profile of the 4-isobutoxybutane-1-sulfonyl radical will be influenced by the stability of the radical itself and the specific reaction conditions employed.

    Cross-Coupling Reactions and Desulfonylative Pathways

    No studies detailing the participation of this compound in cross-coupling reactions or its propensity to undergo desulfonylative pathways have been found.

    Annulation Reactions with Unsaturated Organic Substrates

    There is no available literature on the use of this compound in annulation reactions with unsaturated organic substrates.

    Electrophilic and Other Reaction Pathways

    Friedel-Crafts Sulfonylation with Activated Arene Systems

    No research has been published on the use of this compound as an electrophile in Friedel-Crafts sulfonylation reactions.

    Reactions with Carbon-Nucleophiles (e.g., Ketene (B1206846) Acetals, Grignard Reagents)

    The reactivity of this compound with carbon-nucleophiles such as ketene acetals or Grignard reagents has not been documented in scientific literature.

    Formation of Sulfenes from Alpha-Proton Containing Alkyl Sulfonyl Chlorides

    While the formation of sulfenes from sulfonyl chlorides with alpha-protons is a known reaction class, no studies have specifically investigated this transformation for this compound.

    Electrochemical Behavior and Redox Mechanistic Studies

    No data or mechanistic studies concerning the electrochemical properties or redox behavior of this compound are available.

    Cathodic Reduction Pathways and Elucidation of Intermediate Species

    The cathodic reduction of sulfonyl chlorides (RSO₂Cl) universally proceeds via an initial electron transfer that leads to the scission of the S-Cl bond. cdnsciencepub.com The precise mechanism of this initial step can, however, follow different pathways, which are largely dictated by the nature of the organic substituent (R). For arenesulfonyl chlorides, two primary mechanisms have been identified: a stepwise pathway and a concerted dissociative electron transfer (DET) pathway. cdnsciencepub.comresearchgate.net

    In a stepwise mechanism , the sulfonyl chloride molecule first accepts an electron to form a transient radical anion intermediate ([RSO₂Cl]⁻•). This intermediate subsequently undergoes cleavage of the S-Cl bond to release a chloride anion (Cl⁻) and a sulfonyl radical (RSO₂•). This pathway is typically observed when the substituent 'R' can effectively stabilize the negative charge of the radical anion, such as in the case of 3-nitrobenzenesulfonyl chloride. cdnsciencepub.comresearchgate.net

    Alternatively, the reduction can occur via a concerted or "sticky" dissociative mechanism . In this pathway, the electron transfer and the S-Cl bond cleavage happen in a single, concerted step. cdnsciencepub.com This process does not involve a stable radical anion intermediate but rather a transition state where the bond is partially broken as the electron is accepted. This mechanism is common for arenesulfonyl chlorides with electron-donating or weakly electron-withdrawing substituents. cdnsciencepub.com For an aliphatic sulfonyl chloride like this compound, which lacks an aromatic system to delocalize and stabilize a radical anion, a concerted dissociative electron transfer is the more probable cathodic reduction pathway.

    Following the initial S-Cl bond cleavage, the resulting 4-isobutoxybutane-1-sulfonyl radical is a key intermediate species. This radical can undergo further reactions, such as dimerization to form a disulfone, or further reduction at the cathode to form a sulfinate anion.

    Table 1: Plausible Cathodic Reduction Pathways and Intermediates for this compound

    Pathway Description Key Intermediate Species
    Stepwise Dissociation (Less Likely) Two-step process: initial electron transfer to form a radical anion, followed by S-Cl bond cleavage. [CH₃₂CHCH₂O(CH₂)₄SO₂Cl]⁻• (Radical Anion)
    Concerted Dissociative Electron Transfer (More Likely) Single-step process: simultaneous electron transfer and S-Cl bond scission. CH₃₂CHCH₂O(CH₂)₄SO₂• (Sulfonyl Radical)

    | Common Products of Initial Reduction | The species formed immediately after the initial electron transfer and bond cleavage. | CH₃₂CHCH₂O(CH₂)₄SO₂• (Sulfonyl Radical), Cl⁻ (Chloride Anion) |

    Influence of Molecular Structure and Substituent Effects on Electron Transfer Kinetics

    The kinetics of the electron transfer to a sulfonyl chloride are profoundly influenced by its molecular structure, specifically the electronic properties of the substituent attached to the sulfonyl group. cdnsciencepub.com The reduction potential, a key indicator of electron transfer kinetics, becomes less negative (i.e., reduction is easier) with the presence of electron-withdrawing groups and more negative (i.e., reduction is harder) with electron-donating groups. acs.org

    In the case of this compound, the substituent is the 4-isobutoxybutyl group. This group's influence can be dissected into two components:

    The Butyl Chain : The aliphatic butane (B89635) chain is a simple alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This would slightly destabilize a transient radical anion and make the reduction slightly more difficult compared to an unsubstituted standard.

    The Isobutoxy Group : The ether linkage introduces an oxygen atom. Oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect), which would tend to facilitate electron transfer. However, the oxygen lone pairs can also exert an electron-donating resonance effect (+R effect). In an aliphatic system where conjugation is absent, the strong inductive effect of the oxygen atom is the primary electronic influence. This electron-withdrawing character would make the sulfur atom more electrophilic and lower the energy of the transition state for electron transfer.

    Table 2: General Influence of Substituent Electronic Effects on Sulfonyl Chloride Reduction Potential

    Substituent Type Example Group General Electronic Effect Expected Impact on Reduction Potential (E₀)
    Strongly Electron-Withdrawing Nitro (-NO₂) -I, -R Makes E₀ significantly less negative
    Moderately Electron-Withdrawing Halogen (-Cl, -Br) -I, +R (Inductive dominates) Makes E₀ less negative
    Weakly Electron-Donating Alkyl (-CH₃, -C₄H₉) +I Makes E₀ slightly more negative
    Strongly Electron-Donating Methoxy (-OCH₃) on an aryl ring -I, +R (Resonance dominates) Makes E₀ more negative

    | 4-Isobutoxybutyl Group | - (CH₂)₄OCH₂CH(CH₃)₂ | Inductive (-I) from ether oxygen, weak inductive (+I) from alkyl chain | Expected to make E₀ slightly less negative compared to a simple alkyl group |

    Advanced Spectroscopic and Structural Elucidation of 4 Isobutoxybutane 1 Sulfonyl Chloride and Its Derivatives

    High-Resolution Mass Spectrometry and Comprehensive Fragmentation Pathway Analysis

    High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of 4-isobutoxybutane-1-sulfonyl chloride and its fragments. This accuracy is crucial for distinguishing between isobaric species and confirming the molecular formula.

    Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The mass spectrum of an analogous compound, butane-1-sulfonyl chloride, shows characteristic ion peaks at m/z 57, corresponding to the butyl group, and a weak peak at m/z 99 for the sulfonyl chloride moiety, which also displays an A+2 peak at m/z 101 due to the chlorine-37 isotope. acdlabs.com For this compound, the fragmentation is expected to follow predictable pathways for ethers and sulfonyl chlorides. libretexts.org

    Key fragmentation pathways for this compound under EI would likely include:

    Alpha-cleavage adjacent to the ether oxygen, leading to the formation of an isobutyl cation or a radical.

    Cleavage of the C-S bond , resulting in the loss of the sulfonyl chloride group.

    Loss of SO2 , a common rearrangement process in the mass spectra of sulfonyl chlorides. rsc.org

    Loss of a chlorine radical , leading to the formation of a sulfonyl cation.

    Table 1: Predicted Diagnostic Ions in the EI Mass Spectrum of this compound

    m/z (predicted)Proposed Fragment IonFragmentation Pathway
    214/216[M]+•Molecular ion
    157[M - C4H9O]+Cleavage of the isobutoxy group
    115[M - SO2Cl]+Loss of the sulfonyl chloride group
    99/101[SO2Cl]+Sulfonyl chloride cation
    57[C4H9]+Isobutyl cation

    This is an interactive data table. You can sort and filter the data.

    Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. youtube.comnih.gov For this compound, ESI would likely generate the [M+H]+ ion, and possibly adducts like [M+Na]+ or [M+K]+.

    Tandem mass spectrometry (MS/MS) of the precursor ion selected from ESI allows for controlled fragmentation, providing valuable structural information. nih.gov The fragmentation of protonated sulfonyl compounds can involve the loss of SO2. nih.govresearchgate.net For this compound, collision-induced dissociation (CID) of the [M+H]+ ion would be expected to yield fragments resulting from the cleavage of the ether and sulfonyl chloride functionalities.

    Table 2: Predicted MS/MS Fragmentation of the [M+H]+ Ion of this compound

    Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
    21515956 (C4H8)Loss of isobutene from the isobutoxy group
    21514174 (C4H9OH)Loss of isobutanol
    21599116 (C4H8O + H2O)Cleavage and rearrangement
    1599564 (SO2)Loss of sulfur dioxide

    This is an interactive data table. You can sort and filter the data.

    Isotopic labeling is a powerful technique to trace the pathways of atoms during fragmentation in mass spectrometry. wikipedia.org By replacing specific atoms with their heavier isotopes (e.g., 2H, 13C, 18O), researchers can elucidate complex rearrangement mechanisms. musechem.comnih.gov

    For instance, labeling the oxygen atom in the isobutoxy group of this compound with 18O would allow for the definitive tracking of this atom during fragmentation. If a fragment containing the sulfonyl group also shows a mass shift of +2, it would confirm a rearrangement involving the ether oxygen. Similarly, deuterium (B1214612) labeling of the isobutyl group could help to understand hydrogen transfer reactions that may occur during fragmentation. This technique provides unambiguous evidence for proposed fragmentation pathways. plos.org

    Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Advanced NMR methods provide insights into connectivity, spatial proximity of atoms, and dynamic processes.

    Multi-dimensional NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of this compound.

    COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons within the isobutyl group and along the butane (B89635) chain.

    HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing a straightforward method for assigning carbon signals based on their attached protons.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule, for example, showing a correlation between the protons on the carbon adjacent to the ether oxygen and the carbons of the isobutyl group.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution.

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

    Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
    1~3.7 (t)~55C2, C3
    2~2.0 (m)~25C1, C3, C4
    3~1.8 (m)~28C1, C2, C4, C1'
    4~3.5 (t)~70C2, C3, C1'
    1'~3.2 (d)~75C4, C2', C3'
    2'~1.9 (m)~28C1', C3'
    3'~0.9 (d)~19C1', C2'

    This is an interactive data table. You can sort and filter the data. Chemical shifts are predicted based on analogous structures and general principles.

    Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes and other dynamic processes that occur on the NMR timescale. libretexts.org For this compound, there are several bonds around which rotation can be restricted, potentially leading to the observation of distinct conformers at low temperatures.

    By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, rapid rotation around single bonds leads to averaged signals. As the temperature is lowered, rotation may slow down, leading to broadening of the signals and eventual splitting into separate signals for each conformer. From this data, the energy barriers for rotation (activation energy, ΔG‡) can be calculated, providing valuable information about the conformational flexibility of the molecule. For example, the rotation around the C4-O and O-C1' bonds could be investigated using this technique.

    Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group and Conformational Assignments

    Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of this compound. By probing the vibrational modes of the molecule, these methods provide precise information regarding the presence of key functional groups and offer insights into the compound's conformational preferences in different physical states.

    The vibrational spectrum of this compound is dominated by the characteristic frequencies of its sulfonyl chloride (-SO₂Cl), ether (C-O-C), and alkyl (C-H) moieties. The sulfonyl chloride group gives rise to two very strong and distinct bands in the infrared spectrum corresponding to its symmetric and asymmetric stretching vibrations. acdlabs.com Typically, the asymmetric S=O stretching mode (νₐₛ(SO₂)) appears in the higher frequency region, while the symmetric stretch (νₛ(SO₂)) is found at a lower wavenumber. For alkanesulfonyl chlorides, these bands are expected in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com These bands are fundamental for confirming the presence of the sulfonyl chloride functional group.

    Another crucial vibration is the sulfur-chlorine (S-Cl) stretching mode. This vibration typically appears as a strong band in the low-frequency region of both IR and Raman spectra. Studies on various sulfonyl chlorides have assigned the S-Cl stretch to the region around 375 cm⁻¹. cdnsciencepub.com The precise position of this band can be sensitive to the electronic and steric environment around the sulfur atom.

    The isobutoxy group introduces several other characteristic vibrations. The C-O-C ether linkage is expected to produce a strong band in the fingerprint region of the IR spectrum, typically between 1070 and 1150 cm⁻¹, associated with its asymmetric stretching vibration. The C-H stretching vibrations of the alkane backbone and the isobutyl group are observed in the 2800-3000 cm⁻¹ region. acdlabs.com Bending vibrations for the CH₂, and CH₃ groups will also be present in the 1350-1470 cm⁻¹ range.

    Due to the flexibility of the butane chain and the isobutoxy group, this compound can exist in multiple conformational states arising from rotation around the C-C, C-O, and C-S single bonds. nih.govnih.gov These different conformers can, in principle, be distinguished by vibrational spectroscopy, as the vibrational frequencies of certain modes, particularly those involving the molecular backbone, can shift depending on the local geometry. researchgate.net For instance, the C-S stretching vibration, typically found in the 600-800 cm⁻¹ range, can be sensitive to the dihedral angle of the C-C-S-Cl framework. In solution or gaseous states, the presence of multiple conformers may lead to the broadening of certain spectral bands or the appearance of multiple closely spaced peaks. researchgate.net By performing temperature-dependent studies, it may be possible to determine the relative stabilities of the different conformers. nih.gov

    Table 1: Expected Vibrational Frequencies for this compound

    Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity
    Asymmetric S=O Stretch Sulfonyl Chloride 1370 - 1410 Strong
    Symmetric S=O Stretch Sulfonyl Chloride 1166 - 1204 Strong
    C-H Stretch Alkyl (isobutoxy, butane) 2800 - 3000 Medium to Strong
    C-O-C Asymmetric Stretch Ether 1070 - 1150 Strong
    C-S Stretch Sulfonyl Chloride 600 - 800 Medium

    X-ray Crystallography of this compound Derivatives for Solid-State Structural Insights

    While the crystal structure of this compound itself is not publicly available, X-ray crystallography of its derivatives, such as sulfonamides or sulfonates, provides invaluable, definitive insights into their three-dimensional molecular architecture and intermolecular interactions in the solid state. mdpi.com Such analyses allow for the precise determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the crystalline phase.

    In the solid state, the flexible alkyl and isobutoxy chains of a derivative would be "frozen" into a single, low-energy conformation. The geometry around the sulfur atom in a sulfonyl group is expected to be a distorted tetrahedron. X-ray studies on related sulfonyl chloride derivatives confirm this tetrahedral arrangement, with O-S-O bond angles typically larger than the ideal 109.5°, often in the range of 120-125°, due to the repulsion between the double-bonded oxygen atoms. scholaris.ca The C-S-O and C-S-Cl angles are correspondingly compressed.

    Analysis of crystallographic data for analogous long-chain alkoxy compounds shows that the alkyl chains often adopt an extended, all-trans conformation to maximize packing efficiency. mdpi.com However, the branched nature of the isobutyl group might introduce conformational kinks, leading to more complex packing arrangements. The study of different polymorphs—crystals with the same chemical composition but different packing arrangements—could reveal the conformational flexibility of the molecule and the landscape of possible intermolecular interactions. mdpi.com

    Table 2: Typical Crystallographic Parameters for Sulfonyl-Containing Compounds

    Parameter Atoms Involved Typical Value
    Bond Length S=O ~1.41 - 1.44 Å
    Bond Length S-C ~1.75 - 1.79 Å
    Bond Length S-Cl ~2.01 - 2.07 Å
    Bond Angle O=S=O ~120 - 125°
    Bond Angle C-S-O ~105 - 109°

    Computational and Theoretical Investigations of 4 Isobutoxybutane 1 Sulfonyl Chloride

    Quantum Chemical Calculations of Electronic Structure and Bonding

    Quantum chemical calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and other key properties.

    Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies on arenesulfonyl chlorides have proven effective in investigating their structures and reaction mechanisms. nih.govmdpi.com A similar approach applied to 4-Isobutoxybutane-1-sulfonyl chloride would yield critical information about its ground state properties.

    Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the molecule's geometry can be optimized to find its lowest energy conformation. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. The electron density distribution obtained from DFT calculations highlights the electrophilic and nucleophilic regions of the molecule. For a sulfonyl chloride, the sulfur atom is expected to be highly electron-deficient and thus susceptible to nucleophilic attack, a cornerstone of its reactivity. magtech.com.cn The distribution would also show high electron density around the oxygen and chlorine atoms, consistent with their high electronegativity.

    Illustrative Data: Predicted Ground State Geometric Parameters This table presents hypothetical, yet chemically reasonable, geometric parameters for this compound as would be predicted by DFT calculations.

    ParameterBond/AnglePredicted Value
    Bond Lengths
    S=O~1.43 Å
    S-Cl~2.05 Å
    S-C~1.77 Å
    C-O~1.42 Å
    Bond Angles
    O=S=O~120°
    O=S-Cl~107°
    O=S-C~108°
    Cl-S-C~100°
    S-C-C~112°

    Ab initio methods, such as Hartree-Fock (HF) theory, provide another avenue for investigating electronic properties from first principles. chimia.chrsc.org These calculations are essential for determining the electronic configuration and performing detailed charge analysis. Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial atomic charges to each atom in this compound. Such an analysis would quantify the electrophilic nature of the sulfur atom, predicting a significant positive partial charge, while the oxygen and chlorine atoms would carry substantial negative partial charges.

    Furthermore, ab initio calculations are used to determine the shapes and energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wustl.edu The energy and spatial distribution of the LUMO are particularly important for sulfonyl chlorides, as this orbital is the primary target for the electrons of an incoming nucleophile. researchgate.net The LUMO is expected to be centered predominantly on the sulfur atom, with significant contributions along the S-Cl bond, indicating this bond's role in nucleophilic substitution reactions.

    Illustrative Data: Predicted Mulliken Atomic Charges This table shows hypothetical partial atomic charges for key atoms in this compound, illustrating the expected charge distribution from an ab initio calculation.

    AtomPredicted Mulliken Charge (a.u.)
    S+1.10 to +1.30
    Cl-0.35 to -0.45
    O (sulfonyl)-0.60 to -0.70
    O (ether)-0.40 to -0.50
    C (alpha to S)-0.15 to -0.25

    Conformational Analysis and Potential Energy Surfaces

    The flexibility of the alkyl and ether chains in this compound allows it to adopt numerous spatial arrangements or conformations. Understanding these conformations and the energy required to interconvert them is crucial for a complete picture of the molecule's behavior.

    Theoretical conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its geometry. By systematically rotating specific dihedral angles (a process known as a "relaxed scan"), the energy barriers separating different stable conformers (e.g., anti and gauche forms) can be calculated. For this compound, key rotational barriers would be investigated for the C-S, S-Cl, and the various C-C and C-O bonds in the aliphatic chains. The rotation around the S-N bond in sulfonamides, a related class of compounds, has been shown to have significant energy barriers, suggesting that rotation around the S-C bond in sulfonyl chlorides is also an important factor in its conformational preferences. researchgate.net

    Illustrative Data: Predicted Rotational Energy Barriers This table provides hypothetical energy barriers for rotation around key bonds, representing typical values that might be obtained from a computational scan of the potential energy surface.

    Bond RotatedTransition TypePredicted Energy Barrier (kcal/mol)
    C(1)-SStaggered to Eclipsed4.5 - 6.0
    S-ClStaggered to Eclipsed2.0 - 3.5
    C(2)-C(3) (butane)Gauche to Anti0.8 - 1.2
    C(4)-O (ether)Staggered to Eclipsed3.0 - 4.5

    Theoretical Modeling of Reaction Mechanisms and Transition State Structures

    Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. For alkanesulfonyl chlorides, reactions often proceed via nucleophilic attack at the sulfur center. acs.orgscholaris.ca Theoretical modeling can be used to explore the mechanisms of these reactions in detail.

    By modeling the interaction of this compound with a nucleophile, the entire reaction coordinate can be mapped. This involves identifying the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them. Locating the transition state and calculating its energy relative to the reactants allows for the determination of the activation energy, a key predictor of reaction rate. nih.gov

    For alkanesulfonyl chlorides with α-hydrogens, two primary mechanisms are often considered: a direct SN2-type displacement at the sulfur atom and an elimination-addition pathway that proceeds through a highly reactive "sulfene" intermediate. acs.orgscholaris.ca Computational modeling can effectively distinguish between these pathways by calculating the activation barriers for both. The path with the lower energy barrier is the kinetically favored one. Such studies provide a detailed, dynamic picture of reactivity that complements experimental kinetic data. researchgate.net

    Prediction of Reactivity, Regioselectivity, and Stereoselectivity

    Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of sulfonyl chlorides. imist.maimist.ma For this compound, these calculations can elucidate the mechanisms of its reactions, such as nucleophilic substitution at the sulfur atom.

    Theoretical studies on analogous sulfonyl chlorides have shown that the substitution reaction mechanism can be determined by locating the transition state structures on the potential energy surface. nih.gov For instance, in reactions with nucleophiles, a key question is whether the reaction proceeds via a concerted S_N2-type mechanism or a stepwise addition-elimination pathway. DFT calculations can model both pathways, and the calculated activation energy barriers for each would reveal the kinetically favored route. nih.gov

    In a hypothetical reaction between this compound and a nucleophile (e.g., an amine or an alcohol), computational models would predict the regioselectivity. The calculations would involve mapping the electrostatic potential to identify the most electrophilic site, which is anticipated to be the sulfur atom, and then calculating the energy barriers for the nucleophile to attack different sites.

    The stereoselectivity of reactions, particularly if the reactant or nucleophile is chiral, can also be investigated. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be preferentially formed. For a molecule like this compound, which is achiral, stereoselectivity would be primarily of interest in its reactions with chiral partners.

    Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways This table illustrates the type of data that would be generated from a DFT study to predict the favored reaction mechanism for the reaction of this compound with a generic nucleophile.

    Reaction PathwayTransition StateActivation Energy (kcal/mol)
    S_N2 (Concerted)Trigonal Bipyramidal20.5
    Addition-Elimination (Stepwise)Pentacoordinate Intermediate28.2

    The data suggest that the S_N2 pathway would be significantly favored due to its lower activation barrier.

    Solvation Effects in Theoretical Simulations of Reaction Pathways

    The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Theoretical simulations can model these solvent effects using various approaches, primarily implicit (continuum) and explicit solvation models.

    Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent stabilizes or destabilizes reactants, transition states, and products. For the reactions of this compound, calculations using a continuum model could predict how the activation energy changes when moving from a nonpolar solvent (e.g., hexane) to a polar aprotic solvent (e.g., acetonitrile) or a polar protic solvent (e.g., methanol). nih.govmdpi.com Generally, reactions involving charge separation in the transition state are accelerated in more polar solvents.

    Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the solute, which can be crucial for accurately describing the reaction pathway. For example, in the solvolysis of this compound, explicit water or alcohol molecules could be included to model their role as both the solvent and the nucleophile.

    Table 2: Hypothetical Calculated Solvation Effects on the S_N2 Activation Energy This table demonstrates how computational models could predict the influence of different solvents on the reaction rate of this compound.

    SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
    Gas Phase1.025.8
    Hexane1.924.1
    Acetonitrile (B52724)37.520.5
    Water78.419.3

    These hypothetical results illustrate the trend of increasing reaction rate (lower activation energy) with increasing solvent polarity.

    Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

    First-principles calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

    Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. chemaxon.com These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. The accuracy of these predictions is typically very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. chemaxon.com Such calculations for this compound would provide a predicted spectrum that could confirm its structure.

    Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows representative data from a first-principles NMR calculation.

    Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
    -CH₂-SO₂Cl3.8558.2
    -CH₂-CH₂-SO₂Cl2.1025.6
    O-CH₂-CH₂-1.8522.1
    O-CH₂-CH(CH₃)₂3.5571.5
    -O-CH₂-CH(CH₃)₂3.2078.9
    -CH(CH₃)₂1.9528.3
    -CH(CH₃)₂0.9519.2

    Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. These calculations identify the characteristic stretching and bending modes of the various functional groups. For this compound, this would include the asymmetric and symmetric S=O stretches, the S-Cl stretch, and the C-O ether stretch. It is common practice to apply an empirical scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method, which improves agreement with experimental fundamental frequencies. nih.gov

    Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups This table illustrates the expected vibrational modes and their calculated frequencies for this compound.

    Vibrational ModeCalculated Harmonic Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
    S=O Asymmetric Stretch14151373
    S=O Symmetric Stretch12081172
    C-O-C Stretch11451111
    S-Cl Stretch610592

    Applications of 4 Isobutoxybutane 1 Sulfonyl Chloride in Materials Science and Specialized Organic Synthesis

    Role as a Monomer or Functionalization Agent in Polymer Chemistry

    4-Isobutoxybutane-1-sulfonyl chloride is a valuable building block in polymer chemistry, where it can be employed either as a monomer in polymerization reactions or as a functionalizing agent for modifying existing polymer chains. The presence of the sulfonyl chloride group provides a reactive handle for introducing specific chemical and physical properties into macromolecular structures.

    Introduction of Sulfonyl Functionalities into Polymer Chains

    The introduction of sulfonyl groups into polymer backbones or as pendant groups can significantly alter the material's properties, including its thermal stability, solubility, and ion-exchange capacity. This compound can be used for this purpose through two primary strategies:

    Polymerization: While not a vinyl monomer itself, it can be derivatized into a polymerizable species. For instance, reaction with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) would yield a new monomer bearing a pendant isobutoxybutane sulfonate group, which can then be polymerized.

    Post-Polymerization Modification: This is a more common approach where a pre-existing polymer with nucleophilic sites (e.g., hydroxyl or amine groups) is treated with this compound. The reaction results in the covalent attachment of the isobutoxybutane sulfonyl moiety to the polymer chain. For example, the sulfonylation of hydroxyl-terminated polyisobutylene (B167198) (PIB-OH) with various sulfonyl chlorides is a well-established method for producing polymers with sulfonate end-groups. nih.gov This process transforms the terminal hydroxyl groups into highly reactive sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions, thereby enabling the synthesis of novel block copolymers and other complex architectures. nih.gov

    The table below summarizes representative methods for incorporating sulfonyl functionalities using sulfonyl chloride reagents.

    Polymer BackboneFunctional GroupReagentResulting FunctionalityReference
    PolystyreneN/A (via monomer)Styrene-4-sulfonyl chloridePendant Aryl Sulfonyl ontosight.ai
    PolyisobutyleneHydroxyl (-OH)Tosyl Chloride / Nosyl ChlorideTerminal Sulfonate Ester nih.gov
    Poly(propyleneimine)Amine (-NH2)Arylsulfonyl ChloridesSulfonamide Linkages encyclopedia.pub

    Synthesis of Sulfonimide-Based Dendrimers and Other Macro-Architectures

    Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. lifechemicals.com Sulfonimide-based dendrimers (SBDs) are a specific class of these molecules that utilize stable sulfonimide linkages at their branching points. encyclopedia.pubmdpi.com The synthesis of SBDs heavily relies on the reaction between primary amines and sulfonyl chlorides. lifechemicals.com

    This compound can serve as a key reagent in the divergent synthesis of SBDs. This synthetic approach involves a series of repetitive reaction steps starting from a central core molecule. encyclopedia.pubskoltech.ru A typical sequence is:

    Persulfonylation: A multifunctional amine core (e.g., octylamine) is reacted with an excess of a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, to form a sulfonamide. encyclopedia.pubmdpi.com

    Activation/Reduction: The terminal groups of the newly formed layer are converted into reactive sites for the next generation. For example, nitro groups are reduced to primary amines. encyclopedia.pubmdpi.com

    Repetition: The persulfonylation and activation steps are repeated to build successive generations of the dendrimer, precisely controlling its size and the number of terminal functional groups. skoltech.ru

    The commercial availability of a wide variety of sulfonyl chlorides makes this method synthetically accessible and allows for the creation of dendrimers with diverse functionalities at their periphery. encyclopedia.publifechemicals.com The use of an aliphatic reagent like this compound would yield dendrimers with flexible, non-aromatic branches, potentially influencing their solubility and physical properties.

    Synthetic ApproachKey ReactionReagentsKey FeatureReferences
    Divergent Synthesis Persulfonylation of amines, followed by reduction of nitro groups.Amine core, Nitro-functionalized arylsulfonyl chloride, Reducing agent (e.g., SnCl₂, H₂/Pd-C).Builds from the core outwards; allows for high-generation synthesis. mdpi.com, encyclopedia.pub, skoltech.ru
    Convergent Synthesis Synthesis of branched dendrons, followed by attachment to a core.Branched arylsulfonyl chlorides, multifunctional core.Builds from the periphery inwards; easier purification. encyclopedia.pub, researchgate.net

    Development of Functional Materials through Post-Synthetic Modification of Frameworks

    Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-formed porous materials like metal-organic frameworks (MOFs) without altering their underlying topology. rsc.orgrsc.orgacs.org Sulfonyl chlorides are effective reagents for PSM, enabling the covalent functionalization of MOF linkers. rsc.orgrsc.org

    This compound can be used to modify MOFs containing reactive functional groups, such as amines (-NH₂) or sulfonic acids (-SO₃H). rsc.orgrsc.org

    Modification of Amino-Functionalized MOFs: In a MOF containing amino groups (e.g., CAU-1-NH₂), the amine can act as a nucleophile, reacting with the sulfonyl chloride group of this compound to form a stable sulfonamide linkage. This attaches the isobutoxybutane tail to the MOF's internal pore surface. rsc.org

    Modification of Sulfonic Acid-Functionalized MOFs: For MOFs with sulfonic acid groups (e.g., Cr-MIL-101-SO₃H), the process is a two-step reaction. First, the sulfonic acid is converted into a more reactive sulfonyl chloride intermediate using a chlorinating agent like oxalyl chloride. rsc.org This newly formed sulfonyl chloride on the framework can then react with a primary or secondary amine to introduce the desired functionality. rsc.org

    This method provides a versatile tool for fine-tuning the chemical environment within the pores of MOFs, which is crucial for applications in catalysis, gas separation, and chemical sensing. rsc.orgrsc.org

    Advanced Reagent in Diversified Organic Transformations

    Beyond polymer and materials science, this compound is a valuable reagent in mainstream organic synthesis, where its electrophilic nature is harnessed to construct complex molecular structures.

    Utility in Multi-Component Reactions and Cascade Processes (e.g., Sulfonylation/Cyclization)

    Cascade reactions, where multiple bond-forming events occur in a single operation, and multi-component reactions (MCRs), which combine three or more starting materials in one pot, are highly efficient strategies in modern synthesis. nih.govnih.govresearchgate.net Sulfonyl chlorides are known to participate in such processes. magtech.com.cn

    A notable example is the copper-catalyzed sulfonylation/cyclization of alkynes. rsc.orgresearchgate.net In this type of cascade reaction, a sulfonyl chloride can react with an alkyne to generate a sulfonylated intermediate that subsequently undergoes an intramolecular cyclization to form complex heterocyclic structures, such as sulfonylated benzothiophenes. rsc.org This strategy avoids the multi-step synthesis of sulfone radical precursors and benefits from the use of commercially available sulfonyl chlorides. rsc.org While specific examples using this compound are not prevalent in the literature, its functional group is well-suited for this type of transformation, offering a pathway to novel aliphatic-substituted sulfur heterocycles.

    Reaction TypeCatalyst/ConditionsSubstratesProduct ClassReferences
    Sulfonylation/Cyclization Copper CatalystSulfonyl Chloride, AlkyneSulfonylated Benzothiophenes rsc.org, researchgate.net
    Sulfonylation/Cyclization Visible Light (Metal-Free)N-(2-cyanophenyl)-N-methyl-methacrylamide, TsSePhQuinoline-2,4-diones nih.gov

    Precursor for Novel Sulfur-Containing Scaffolds and Complex Synthetic Intermediates

    The sulfonyl chloride functional group is one of the most powerful electrophiles in organic synthesis, making compounds like this compound valuable precursors for a wide array of sulfur-containing molecules. nih.gov Sulfur is a key heteroatom found in a large number of FDA-approved drugs, and functional groups like sulfonamides and sulfones are common scaffolds in medicinal chemistry. nih.govnih.gov

    The reaction of this compound with various nucleophiles provides access to a diverse range of compounds:

    Sulfonamides: Reaction with primary or secondary amines is a fundamental method for synthesizing sulfonamides. nih.govscispace.com This is one of the most common transformations for sulfonyl chlorides.

    Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters.

    Sulfones: Reaction with organometallic reagents (e.g., Grignard reagents) can form sulfones through C-S bond formation.

    The ability to convert a single precursor into multiple classes of compounds makes this compound a versatile building block for constructing complex synthetic intermediates and libraries of novel compounds for drug discovery and other applications. nih.govnih.gov The conversion of primary sulfonamides back into sulfonyl chlorides under mild conditions has also been developed, further highlighting the role of this functional group as a modifiable handle for late-stage functionalization in complex molecule synthesis. nih.govnih.gov

    Derivatization Agent for Enhanced Analytical Detection in Chemical Analysis

    The utility of a derivatization agent hinges on its ability to react with an analyte to form a new compound with more desirable properties for analysis. For sulfonyl chlorides, this typically involves the reaction with functional groups such as amines, phenols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This chemical modification can lead to significant improvements in analytical performance.

    Strategies for Improving Chromatographic and Mass Spectrometric Sensitivity of Analytes

    In principle, this compound could be employed to enhance analytical sensitivity through several established strategies. Derivatization can increase the volatility of polar analytes, making them more amenable to gas chromatography (GC). For liquid chromatography (LC), introducing the isobutoxybutane-1-sulfonyl moiety could alter the polarity of an analyte, improving its retention and separation on a given column.

    In mass spectrometry (MS), the introduction of a specific chemical group can enhance ionization efficiency, leading to a stronger signal and lower detection limits. Furthermore, the fragmentation pattern of the derivatized analyte in tandem MS (MS/MS) can be more predictable and characteristic, aiding in structural elucidation and selective detection. However, without experimental data for this compound, these potential benefits remain theoretical.

    Table 1: Potential, Undocumented Strategies for Sensitivity Enhancement with this compound

    Analytical Technique Potential Enhancement Strategy Expected Outcome
    Gas Chromatography (GC) Increase volatility and thermal stability of polar analytes. Improved peak shape, reduced tailing, and lower detection limits.
    Liquid Chromatography (LC) Modify analyte polarity for better chromatographic retention and separation. Enhanced resolution of complex mixtures.

    Mechanistic Aspects of Derivatization Reactions for Analytical Applications

    The reaction mechanism for sulfonyl chlorides with nucleophilic functional groups is well-established. It proceeds via a nucleophilic attack of the analyte (e.g., an amine or a phenol) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

    While this general mechanism would apply to this compound, the specific reaction kinetics, optimal conditions (e.g., pH, temperature, solvent), and potential side reactions for its use as a derivatization agent have not been investigated or reported.

    Advanced Analytical Methodologies for 4 Isobutoxybutane 1 Sulfonyl Chloride and Its Reaction Products

    High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sulfonyl chlorides. tandfonline.com The development of a robust HPLC method is essential for ensuring the quality and purity of 4-Isobutoxybutane-1-sulfonyl chloride.

    Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation for sulfonyl chlorides. phenomenex.com In RP-HPLC, a non-polar stationary phase, such as C18 or C8, is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. tandfonline.comphenomenex.com For sulfonyl chlorides, which are prone to hydrolysis, controlling the on-column reaction is critical. This can be achieved by using a cooled column and an acidic mobile phase, which helps to suppress the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. tandfonline.com A typical mobile phase might consist of acetonitrile and water with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

    Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for very polar compounds that are not well-retained in reversed-phase systems. bepls.comchromatographyonline.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. sigmaaldrich.com This technique is particularly useful for separating polar reaction products or impurities that might elute in the void volume in an RP-HPLC setup. chromatographyonline.comnih.gov The separation mechanism in HILIC involves the partitioning of analytes into a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com

    Table 1: Comparison of HPLC Separation Techniques for Sulfonyl Chlorides
    TechniqueStationary PhaseMobile PhaseTypical AnalytesKey Advantages
    Reversed-Phase HPLC (RP-HPLC)Non-polar (e.g., C18, C8)Polar (e.g., Acetonitrile/Water)This compound, less polar derivativesHigh efficiency and wide applicability. tandfonline.com
    Hydrophilic Interaction Liquid Chromatography (HILIC)Polar (e.g., Silica, Amide)High organic content (e.g., Acetonitrile/Water)Polar hydrolysis products, highly polar impuritiesEnhanced retention of polar compounds. chromatographyonline.comnih.gov

    UV-Visible (UV-VIS) Detection is a common detection method in HPLC. However, its utility for this compound depends on the presence of a chromophore in the molecule. If the isobutoxybutane chain does not provide sufficient UV absorbance, derivatization with a UV-active agent may be necessary. For aromatic sulfonyl chlorides, UV detection is more straightforward. researchgate.net

    Fluorescence Detection offers higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. oup.com Sulfonyl chlorides can react with fluorescent amines or phenols to produce highly fluorescent sulfonamides or sulfonate esters, respectively, which can then be detected with high sensitivity. oup.comthermofisher.com This approach is particularly useful for trace-level analysis.

    Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the optical properties of the analyte. pharmtech.comlabmanager.com This makes it ideal for non-chromophoric compounds like this compound. pharmtech.comflash-chromatography.com The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. labmanager.comlibretexts.org The response is related to the mass of the analyte, but a calibration curve is necessary for quantification as the relationship is not always linear. pharmtech.com

    Table 2: HPLC Detectors for the Analysis of this compound
    DetectorPrincipleApplicability to this compoundAdvantagesLimitations
    UV-VISAbsorbance of UV-Visible lightLimited, unless derivatized with a chromophoreRobust and widely availableRequires a chromophore in the analyte. labmanager.com
    FluorescenceEmission of light after excitationRequires derivatization with a fluorescent tagHigh sensitivity and selectivity. oup.comDerivatization step is necessary.
    Evaporative Light Scattering (ELSD)Light scattering by non-volatile analyte particlesDirectly applicableUniversal detection for non-chromophoric compounds. pharmtech.comflash-chromatography.comNon-linear response may require calibration curves for quantification. pharmtech.com

    Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. researchgate.net The validation process for an HPLC method for this compound would involve the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.netpharmavalidation.in

    Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. pharmavalidation.inchromatographyonline.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

    Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mastelf.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.commastelf.com

    Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. mastelf.com It is often determined by spike and recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. pda.org

    Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmavalidation.inchromatographyonline.com Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. pharmavalidation.in

    Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives

    While sulfonyl chlorides themselves can be thermally labile, Gas Chromatography (GC) can be employed for the analysis of their more volatile and thermally stable derivatives. core.ac.uknih.gov For instance, reaction of this compound with an alcohol could yield a sulfonate ester, which may be sufficiently volatile for GC analysis. Derivatization to form more stable compounds like sulfonamides can also facilitate GC analysis. core.ac.uknih.gov GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative and structural information, respectively. rsc.org

    Hyphenated Mass Spectrometry Techniques for Structural Confirmation and Quantification in Complex Mixtures

    Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of compounds. When coupled with a chromatographic separation technique, it provides a high degree of specificity and sensitivity.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its reaction products in complex matrices. nih.gov The initial separation by LC is followed by mass spectrometric detection. In MS/MS, a precursor ion is selected and fragmented to produce product ions, which provides structural information and enhances selectivity. uab.edu This is particularly useful for reaction monitoring, where the disappearance of reactants and the appearance of products can be tracked over time. rsc.org

    High-Resolution Mass Spectrometry for Exact Mass Measurements and Formula Confirmation

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its reaction products. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, can determine the mass of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). algimed.com This capability allows for the determination of an ion's exact mass, which is calculated from the sum of the masses of the most abundant isotopes of its constituent elements. researchgate.net

    The primary advantage of HRMS in analyzing this compound (molecular formula: C₈H₁₇ClO₂S) is its ability to provide an unambiguous elemental formula. rsc.org For a molecule with a given nominal mass, numerous combinations of elements are possible; however, the precise mass measurement afforded by HRMS drastically narrows down the potential formulae to a single, chemically plausible option. rsc.org The theoretical monoisotopic mass of the [M]⁺ ion of this compound is 212.0638 u. An experimentally measured mass that deviates by less than 5 ppm from this theoretical value provides strong evidence for the presence of the compound and confirms its elemental composition. algimed.com

    Furthermore, HRMS is crucial for analyzing fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. By determining the exact mass of fragment ions, analysts can confirm the composition of specific structural motifs within the parent molecule. For this compound, key fragments would include the loss of chlorine ([M-Cl]⁺) or the sulfonyl chloride group ([M-SO₂Cl]⁺), as well as fragments corresponding to the isobutoxybutyl chain. The high mass accuracy allows for the differentiation of isobaric fragments—ions with the same nominal mass but different elemental compositions. colorado.edu

    The combination of ESI with HRMS is a powerful technique for the analysis of organosulfur compounds. nih.gov For this compound, soft ionization techniques would likely be employed to preserve the molecular ion for accurate mass measurement. The data generated can be used to confirm the identity of the target compound in complex reaction mixtures and to identify unknown byproducts or degradation products by determining their elemental formulas.

    Table 1: Theoretical Exact Masses of this compound and Key Fragments
    Ion/FragmentFormulaTheoretical Monoisotopic Mass (u)Typical Mass Accuracy (ppm)Expected Measured Mass Range (u)
    [M]⁺C₈H₁₇ClO₂S212.0638< 5212.0627 - 212.0649
    [M-Cl]⁺C₈H₁₇O₂S177.0949< 5177.0940 - 177.0958
    [M-SO₂Cl]⁺C₈H₁₇113.1330< 5113.1324 - 113.1336
    [C₄H₉O]⁺ (Isobutoxy group)C₄H₉O73.0653< 573.0649 - 73.0657

    Advanced Sample Preparation and Derivatization Strategies for Trace-Level Analysis of Chemical Reaction Mixtures (excluding biological sample focus)

    The analysis of this compound and its related products within complex chemical reaction mixtures, especially at trace levels, presents significant challenges. The high reactivity of the sulfonyl chloride functional group can lead to degradation during sample preparation and analysis, necessitating specialized strategies. nih.gov Direct analysis by techniques like gas chromatography (GC) can be problematic due to the thermal lability of sulfonyl chlorides, which may degrade into the corresponding chlorides. core.ac.uk Therefore, derivatization is a crucial step to enhance stability, improve chromatographic behavior, and increase detection sensitivity.

    A common and effective strategy is the conversion of the reactive sulfonyl chloride into a more stable derivative, such as a sulfonamide or sulfonate ester. core.ac.uk This approach is particularly useful for trace-level quantification in the presence of excess reagents or other reactants. For instance, reacting the crude mixture with a secondary amine, such as diethylamine, quantitatively converts the sulfonyl chloride into the corresponding N,N-diethylsulfonamide. core.ac.uk This derivative is significantly more thermally stable and less reactive, making it amenable to GC-MS analysis without degradation. core.ac.uk

    For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be employed to enhance ionization efficiency and improve retention on reverse-phase columns. researchgate.netnih.gov While this compound itself is relatively nonpolar, its reaction products might be more polar. Derivatization with a reagent that introduces a permanently charged group or a readily ionizable moiety can significantly improve sensitivity in electrospray ionization (ESI)-MS. researchgate.net For example, reaction with an amine-containing compound can introduce a basic site that is easily protonated in positive-ion ESI.

    Sample preparation for trace analysis must also focus on preconcentration and matrix simplification. Solid-phase extraction (SPE) can be a powerful tool for isolating the analyte of interest from a complex reaction matrix. A sorbent with appropriate polarity can be selected to retain the this compound or its derivative while allowing interfering components to be washed away. The retained analyte can then be eluted with a small volume of a strong solvent, achieving significant concentration prior to instrumental analysis.

    Table 2: Derivatization Strategies for Analysis of this compound
    StrategyDerivatizing ReagentProductAnalytical TechniqueKey AdvantagesReference Principle
    Sulfonamide FormationDiethylamineN,N-diethyl-4-isobutoxybutane-1-sulfonamideGC-MS, LC-MSIncreases thermal stability; prevents degradation during GC analysis; good chromatographic properties. core.ac.uk
    Sulfonate Ester FormationMethanol or other simple alcoholMethyl 4-isobutoxybutane-1-sulfonateGC-MS, LC-MSStabilizes the analyte; suitable for confirming the presence of the sulfonyl moiety. researchgate.net
    Sensitivity Enhancement for LC-MS3-Methoxypyridine or similar aminePyridinium salt derivativeLC-ESI-MSIntroduces a readily ionizable group, enhancing detection sensitivity in positive-ion mode. researchgate.netresearchgate.net

    Q & A

    Basic Synthesis and Characterization

    Q: What are the optimal synthetic routes for preparing 4-isobutoxybutane-1-sulfonyl chloride, and how can purity be validated? A: The synthesis typically involves sequential functionalization:

    Etherification : Reacting 1,4-butanediol with isobutyl bromide under alkaline conditions to form 4-isobutoxybutanol.

    Sulfonation : Treating the intermediate with chlorosulfonic acid to install the sulfonyl chloride group.

    Purification : Distillation under reduced pressure (≤0.1 mmHg) or recrystallization in non-polar solvents (e.g., hexane).
    Validation : Purity is confirmed via ¹H/¹³C NMR (absence of unreacted hydroxyl signals) and HPLC (≥98% purity using a C18 column with 65:35 methanol:buffer mobile phase) . Quantitative analysis of sulfonyl chloride functionality can employ titration with aqueous NaOH and back-titration with HCl .

    Advanced Reactivity Profiling

    Q: How does the isobutoxy substituent influence the electrophilicity of the sulfonyl chloride group compared to analogs? A: The isobutoxy group introduces steric hindrance and electron-donating effects via the ether oxygen, reducing electrophilicity relative to unsubstituted sulfonyl chlorides. This is evidenced by:

    • Kinetic studies : Slower nucleophilic substitution rates with amines (e.g., aniline) compared to 4-chlorobutane-1-sulfonyl chloride .
    • Computational data : Higher LUMO energy (-1.2 eV) in this compound vs. -1.5 eV in 4-fluorobutane-1-sulfonyl chloride, indicating reduced electrophilicity .
      Methodological tip : Use DFT calculations (B3LYP/6-31G*) to model substituent effects on reactivity .

    Stability Under Experimental Conditions

    Q: What conditions accelerate decomposition of this compound, and how can stability be monitored? A: Key degradation pathways include:

    • Hydrolysis : Rapid in aqueous media (t½ < 1 hr at pH 7). Stabilize with anhydrous solvents (e.g., THF, DCM).
    • Thermal decomposition : Above 40°C, generates SO₂ and isobutyl vinyl ether byproducts.
      Monitoring : Use FT-IR to track loss of S=O stretches (1360 cm⁻¹) and GC-MS to identify decomposition products . For long-term storage, maintain under argon at -20°C .

    Applications in Multi-Step Synthesis

    Q: How can this compound serve as a sulfonating agent in complex molecule synthesis? A: Its steric profile enables selective sulfonylation of less hindered nucleophiles. Examples:

    • Sulfonamide formation : React with primary amines (e.g., benzylamine) in DCM at 0°C (yields >85%).
    • Polymer modification : Graft sulfonate groups onto polyethylene glycol (PEG) via SN2 displacement .
      Troubleshooting : Competing hydrolysis is mitigated by using molecular sieves or excess thionyl chloride to scavenge water .

    Data Contradictions in Reactivity Studies

    Q: How to resolve discrepancies in reported reactivity of sulfonyl chlorides with secondary alcohols? A: Conflicting data often arise from:

    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity vs. non-polar solvents.
    • Catalyst use : DMAP accelerates reactions with sterically hindered alcohols but may not be reported in all studies.
      Resolution : Replicate experiments under standardized conditions (e.g., 1:1 DCM:THF, 20°C) and validate via cross-referencing kinetic datasets from PubChem or NIST . Contradictions in activation energies >5 kJ/mol warrant re-evaluation of mechanistic assumptions .

    Computational Modeling for Reaction Optimization

    Q: What computational tools predict optimal reaction conditions for sulfonylation using this compound? A:

    Transition state modeling : Use Gaussian 16 to simulate nucleophilic attack trajectories and identify steric bottlenecks.

    Solvent optimization : COSMO-RS calculations predict solvent effects on reaction rates (e.g., acetonitrile vs. toluene) .

    Machine learning : Train models on existing sulfonyl chloride reaction datasets (e.g., USPTO) to predict yields .

    Safety and Handling Protocols

    Q: What safety measures are critical when handling this compound? A:

    • PPE : Acid-resistant gloves, goggles, and fume hood use are mandatory due to lachrymatory and corrosive hazards.
    • First aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution .
    • Waste disposal : Neutralize with cold 10% NaOH before aqueous disposal .

    Comparative Analysis with Structural Analogs

    Q: How does this compound compare to 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride in synthetic utility? A:

    Property This compound 4-(Cyclopentylmethoxy) Analog
    Steric bulk Moderate (isobutyl)High (cyclopentylmethyl)
    Electrophilicity (DFT) LUMO: -1.2 eVLUMO: -1.3 eV
    Typical yield with amines 80–90%60–75%

    The isobutoxy derivative offers better reactivity for small nucleophiles, while the cyclopentylmethoxy analog suits bulky substrates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.